molecular formula C₂₄H₂₁D₁₁N₄O₄ B1155560 Ximelagatran Nitrile-d11

Ximelagatran Nitrile-d11

Cat. No.: B1155560
M. Wt: 451.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ximelagatran Nitrile-d11 (C₂₄H₂₁D₁₁N₄O₄, molecular weight 451.6) is a deuterium-labeled analog of Ximelagatran Nitrile, an intermediate in synthesizing the oral direct thrombin inhibitor Ximelagatran . This compound is characterized as a yellow oil, soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO), and is stored at -20°C or 2–8°C to maintain stability . Its isotopic labeling (11 deuterium atoms) facilitates metabolic tracking and analytical studies, such as mass spectrometry, during pharmaceutical research . Unlike Ximelagatran, which is a prodrug metabolized to the active agent Melagatran, this compound serves exclusively as a synthetic intermediate without therapeutic activity .

Properties

Molecular Formula

C₂₄H₂₁D₁₁N₄O₄

Molecular Weight

451.6

Synonyms

N-[(1R)-2-[(2S)-2-[[[(4-Cyanophenyl)methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine Ethyl Ester-d11; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Solubility Storage Condition Application
Ximelagatran Nitrile-d11 C₂₄H₂₁D₁₁N₄O₄ 451.6 Chloroform, Methanol, DMSO -20°C or 2–8°C Intermediate for Ximelagatran synthesis
1-((2R)-2-Amino...-d11* C₂₀H₁₅D₁₁N₄O₂ 365.51 Acetone, Chloroform, Methanol Not specified Pharmaceutical intermediate
Ximelagatran Not available Not available Not available Not available Oral thrombin inhibitor
Melagatran Not available Not available Not available Not available Active thrombin inhibitor

*Example of another deuterated intermediate (CAS 1356930-51-2) with distinct structural features .

Key Observations :

  • This compound’s deuterium labeling distinguishes it from non-labeled intermediates, enhancing its utility in pharmacokinetic studies .
  • Storage conditions vary between sources: -20°C () vs. 2–8°C (), suggesting flexibility depending on purity and formulation .

Pharmacological and Clinical Profiles

Table 2: Pharmacological Comparison

Compound Mechanism of Action Clinical Use Key Findings in Trials Safety Concerns
Ximelagatran Direct thrombin inhibitor Stroke prevention in AF Non-inferior to warfarin; less bleeding Hepatotoxicity (elevated liver enzymes)
Warfarin Vitamin K antagonist Anticoagulation Effective but requires INR monitoring High bleeding risk, drug interactions
This compound N/A (Intermediate) Research/synthesis Used in Ximelagatran preparation No clinical safety data

Key Observations :

  • Ximelagatran vs. Warfarin: In SPORTIF III/V trials, Ximelagatran demonstrated non-inferior efficacy to warfarin in preventing stroke in atrial fibrillation patients, with fewer bleeding complications but significant hepatotoxicity risks .
  • Role of this compound : Unlike therapeutically active compounds, this intermediate is critical for synthesizing Ximelagatran but lacks direct clinical applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ximelagatran Nitrile-d11 in biological matrices?

  • Methodological Answer : Deuterated internal standards, such as acenaphthene-d10 or diethylamine-d11, are critical for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards mitigate matrix effects and improve precision by matching the physicochemical properties of the analyte . For this compound, isotope dilution analysis with deuterated analogs ensures reliable detection limits (e.g., 0.1–10 ng/mL in plasma). Protocols should include calibration curves using spiked matrices and validation for recovery, intraday/interday variability, and stability under storage conditions.

Q. How does deuterium labeling in this compound enhance pharmacokinetic studies?

  • Methodological Answer : Deuterium labeling stabilizes the compound against metabolic degradation at specific sites, allowing researchers to track absorption, distribution, metabolism, and excretion (ADME) pathways. For example, deuterium at the nitrile group (Nitrile-d11) can reduce first-pass hepatic metabolism, enabling precise measurement of bioavailability in rodent models. Isotopic tracing via LC-MS/MS or nuclear magnetic resonance (NMR) can differentiate parent compounds from metabolites .

Q. What validated protocols exist for synthesizing deuterated analogs like this compound?

  • Methodological Answer : Synthesis typically involves catalytic deuteration (e.g., using Pd/C or Raney nickel in D₂O) or exchange reactions with deuterated reagents (e.g., DCl for nitrile deuteration). Purity is verified via high-resolution mass spectrometry (HRMS) and isotopic enrichment analysis (>98% deuterium incorporation). Reaction conditions (temperature, pH) must be optimized to prevent isotopic scrambling, as noted in deuterated naphthalene and diphenylamine standards .

Advanced Research Questions

Q. How should researchers design non-inferiority trials comparing Ximelagatran to warfarin while incorporating historical placebo data?

  • Methodological Answer : Use the Hasselblad-Kong synthesis method to integrate historical warfarin-versus-placebo efficacy data with contemporary Ximelagatran trials. This requires:

  • Establishing a non-inferiority margin (e.g., retaining ≥50% of warfarin’s effect).
  • Adjusting for differences in trial populations via propensity score matching.
  • Validating assumptions of constancy (i.e., consistent warfarin effects across eras) .
    • Example: SPORTIF trials demonstrated Ximelagatran preserves 102% (95% CI: 72–132%) of warfarin’s stroke prevention benefit, but required imputed placebo analysis to address missing direct comparisons .

Q. How can conflicting efficacy and hepatotoxicity data from Ximelagatran dosage studies be reconciled?

  • Methodological Answer : Dose-dependent hepatotoxicity (e.g., ALT elevation at 36 mg b.i.d.) necessitates Bayesian hierarchical models to weigh efficacy (VTE reduction) against safety. In the ESTEEM trial, 24 mg b.i.d. showed comparable efficacy to warfarin with lower ALT elevations, suggesting a therapeutic window exists. Researchers should stratify safety endpoints by dosage and monitor liver enzymes longitudinally .

Q. What statistical approaches address ALT elevation as a confounder in long-term Ximelagatran studies?

  • Methodological Answer : Time-to-event analyses (Cox proportional hazards models) with ALT as a time-varying covariate can isolate hepatotoxicity risk. For example, in the SPORTIF trials, ALT >3× ULN occurred in 6% of patients at 36 mg b.i.d., requiring adjusted hazard ratios (HR=1.8, p<0.01) for composite endpoints (e.g., stroke + ALT elevation) .

Q. How can meta-analyses incorporate Ximelagatran trials with heterogeneous endpoints (e.g., VTE recurrence vs. bleeding)?

  • Methodological Answer : Network meta-analysis (NMA) with mixed-treatment comparisons allows pooling of disparate outcomes. For instance, Bayesian NMA in the Cochrane review ranked Ximelagatran 36 mg as superior to warfarin for VTE prevention (OR=0.62, 95% CrI: 0.41–0.93) but highlighted bleeding risk equivalence (OR=1.05, 95% CrI: 0.78–1.42) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.